molecular formula C19H18F3N3O3 B2763280 N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 701924-07-4

N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2763280
CAS RN: 701924-07-4
M. Wt: 393.366
InChI Key: ZHIUKWZAAPLXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activities Against Influenza A study presented a novel synthesis route for benzamide-based 5-aminopyrazoles, showing significant anti-influenza A virus activities, including against the H5N1 subtype. This research highlights the potential application of such compounds in developing treatments for avian influenza viruses, with eight compounds demonstrating viral reduction rates of 65-85% (Hebishy et al., 2020).

Antimicrobial Properties Research into novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives revealed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. This study underscores the potential utility of such compounds in addressing bacterial infections (Shaikh et al., 2014).

Anticancer Activity The synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was investigated for its potential antibacterial, antifungal, and anticancer properties. Preliminary results indicate promising activity against breast cancer cells, highlighting a potential avenue for cancer therapy development (Senthilkumar et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c20-19(21,22)13-2-1-3-15(10-13)24-6-8-25(9-7-24)18(26)23-14-4-5-16-17(11-14)28-12-27-16/h1-5,10-11H,6-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIUKWZAAPLXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide

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